

physicochemical properties of 2-Biphenylmethanol

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Compound of Interest

Compound Name: **2-Biphenylmethanol**

Cat. No.: **B1359950**

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Biphenylmethanol**

Foreword: A Molecule of Synthetic Versatility

In the landscape of synthetic chemistry and drug development, the true value of a chemical intermediate lies in its structural potential and predictable behavior. **2-Biphenylmethanol** (CAS No. 2928-43-0) emerges as a significant building block, offering a unique scaffold for the creation of complex molecular architectures.^[1] Its biphenyl moiety combined with a reactive primary alcohol functional group makes it a versatile precursor for a range of derivatives, from novel pharmaceutical agents to specialized organic materials. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques. The methodologies detailed herein are designed not merely as instructions, but as self-validating systems to ensure the integrity and reproducibility of experimental outcomes—a cornerstone of rigorous scientific practice.

Section 1: Chemical Identity and Core Properties

2-Biphenylmethanol, also known as (2-phenylphenyl)methanol or o-phenylbenzyl alcohol, is an aromatic alcohol with a molecular formula of C₁₃H₁₂O and a molecular weight of approximately 184.23 g/mol.^{[1][2]} At ambient temperature, it exists as a white to pale beige crystalline solid.^{[3][4]} Understanding its fundamental properties is the first step in its effective application.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of **2-Biphenylmethanol**, providing a quick reference for researchers. Each parameter is critical for predicting the compound's behavior in various experimental settings, from reaction conditions to formulation.

Property	Value	Source(s)
CAS Number	2928-43-0	[1][2][5]
Molecular Formula	C ₁₃ H ₁₂ O	[1][2]
Molecular Weight	184.23 g/mol	[1][2]
Appearance	White to Pale Beige Crystalline Solid	[3][4][6]
Melting Point	46-48 °C	[3][4]
Boiling Point	96 °C @ 0.04 mmHg	[3][4]
Flash Point	> 112 °C (> 233.6 °F)	[4]
Predicted pKa	14.25 ± 0.10	[3]
Solubility	Slightly soluble in Chloroform, Methanol	[3]

Structural and Electronic Considerations

The structure of **2-Biphenylmethanol** is foundational to its properties. The two phenyl rings are not coplanar due to steric hindrance, which influences its crystal packing and intermolecular interactions. The hydroxyl group is a key site for reactivity and also a hydrogen bond donor, modestly influencing its solubility in polar solvents. The predicted pKa of ~14.25 is typical for a primary alcohol, indicating it is a very weak acid.[3]

Section 2: The Spectroscopic Profile: A Fingerprint of Identity

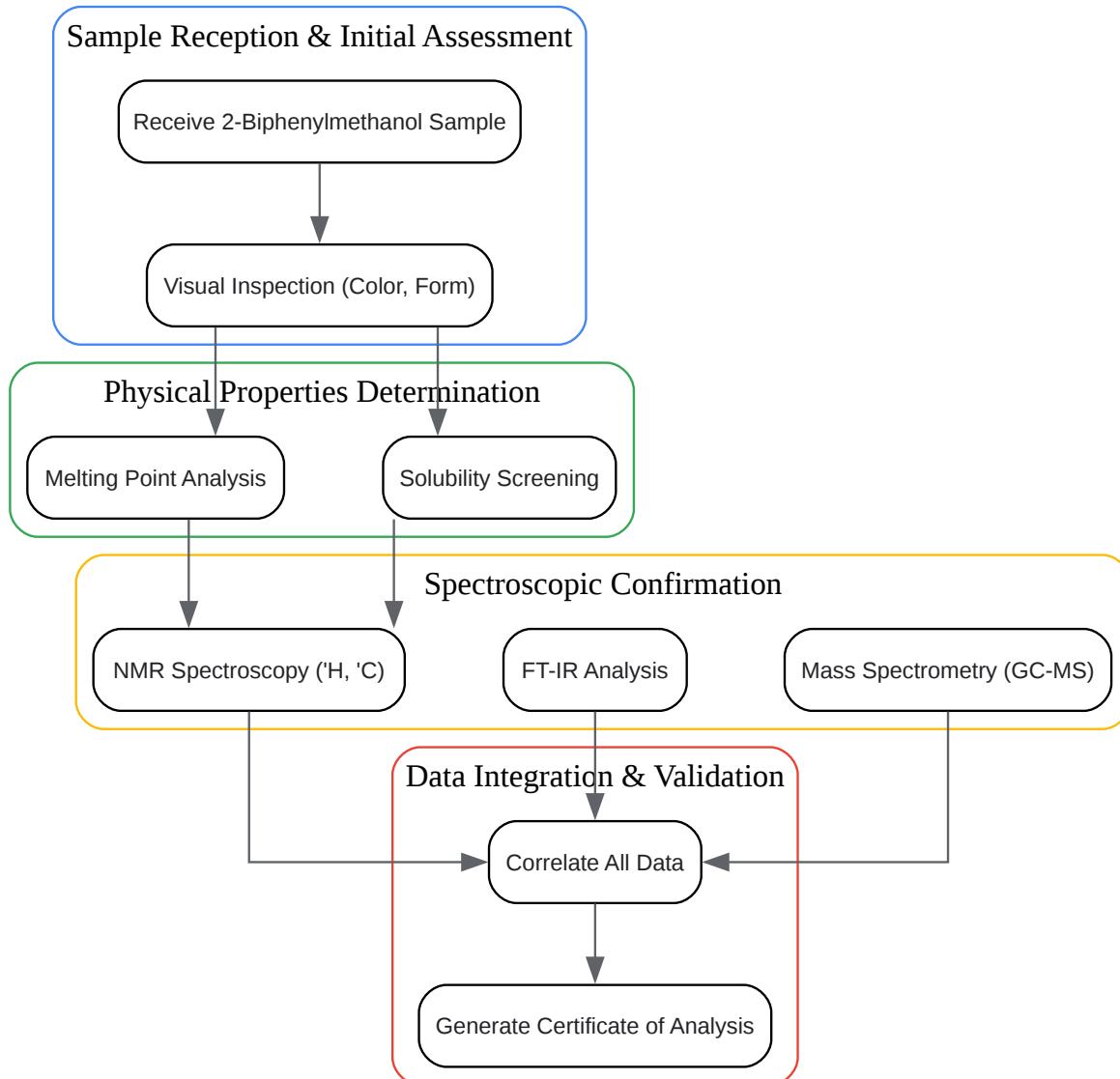
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like **2-Biphenylmethanol**, a combination of NMR, IR, and mass spectrometry

creates a unique "fingerprint." The consistency between these datasets serves as an internal validation of sample purity and identity.

- Nuclear Magnetic Resonance (^1H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which can be exchanged with D₂O.[7][8]
- Infrared (FT-IR): The IR spectrum provides confirmation of the key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibration of the alcohol. Sharp peaks in the 3000-3100 cm^{-1} region correspond to aromatic C-H stretches, while peaks just below 3000 cm^{-1} indicate aliphatic C-H stretches from the methylene group. A C-O stretching band would be expected around 1000-1100 cm^{-1} .[8]
- Mass Spectrometry (MS): Electron impact mass spectrometry typically shows a strong molecular ion (M⁺) peak at an m/z of 184, confirming the molecular weight.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of the CH₂OH group, leading to the biphenyl fragment.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a **2-Biphenylmethanol** sample. This systematic approach ensures that each piece of data validates the others, leading to a trustworthy and complete profile of the material.



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Caption: A standard workflow for the physicochemical characterization of **2-Biphenylmethanol**.

Section 3: Experimental Protocols for Core Properties

This section provides actionable, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure crystalline solid. This protocol uses a standard digital melting point apparatus.

Methodology:

- **Sample Preparation:** Ensure the **2-Biphenylmethanol** sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Set a rapid heating ramp ($\sim 10\text{-}20^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.
- **Precise Measurement:** Using a fresh capillary, heat the block rapidly to about $15\text{-}20^{\circ}\text{C}$ below the approximate melting point found in the previous step.
- **Data Acquisition:** Decrease the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$. This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting range is $T_1 - T_2$. For pure **2-Biphenylmethanol**, this should be within the $46\text{-}48^{\circ}\text{C}$ range.^{[3][4]}

Protocol: Semi-Quantitative Solubility Assessment

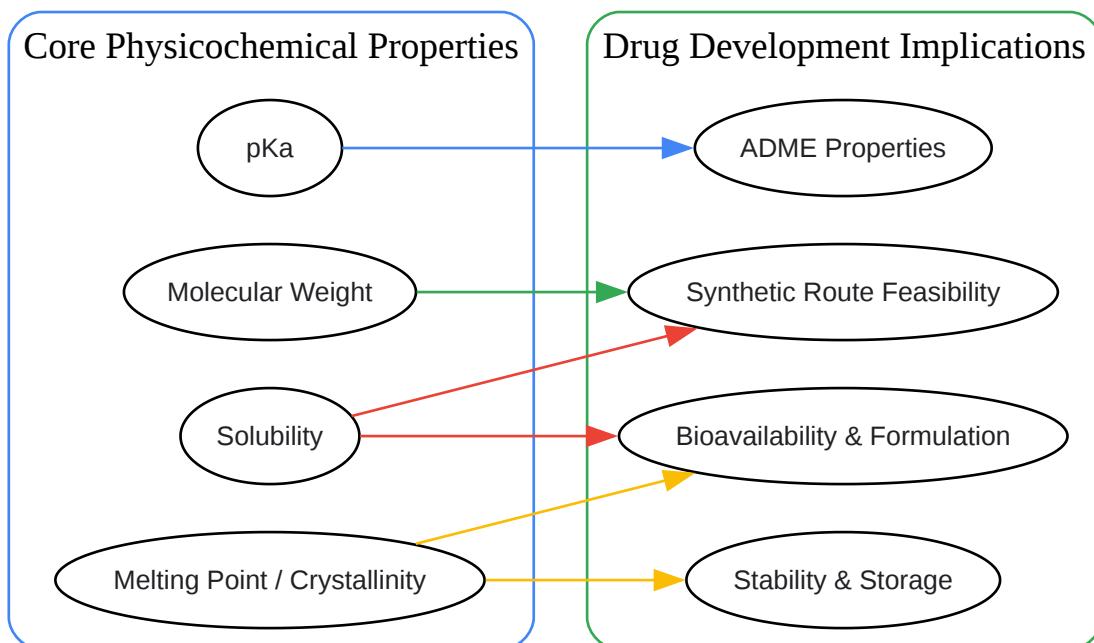
Principle: Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This protocol establishes the approximate solubility in key solvents.

Methodology:

- **Solvent Selection:** Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, methanol, chloroform, toluene) maintained at room temperature (20-25 °C).
- **Sample Addition:** Add a pre-weighed 10 mg portion of **2-Biphenylmethanol** to each vial.
- **Mixing:** Cap the vials and vortex for 30-60 seconds. Allow the vials to stand for 5-10 minutes.
- **Observation:** Visually inspect each vial for undissolved solid.
 - **Soluble:** No solid particles are visible.
 - **Slightly Soluble:** A significant portion of the solid has dissolved, but some remains.^[3]
 - **Insoluble:** The solid appears largely unchanged.
- **Interpretation:** This method provides a practical assessment. For **2-Biphenylmethanol**, it is expected to be insoluble in water but show slight to moderate solubility in organic solvents like methanol and chloroform.^[3] This aligns with its chemical structure—a large, nonpolar biphenyl framework with a small, polar alcohol group.

The Role of Physicochemical Properties in Drug Development

The properties measured by these protocols have direct implications for the utility of **2-Biphenylmethanol** as a drug precursor. This diagram illustrates the relationship between these fundamental characteristics and key drug development considerations.



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Caption: Relationship between core properties and their impact on drug development.

Section 4: Safety, Handling, and Storage

According to the Safety Data Sheet provided by major suppliers, **2-Biphenylmethanol** is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, adherence to good industrial hygiene and safety practices is essential.

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle in a well-ventilated area to avoid dust inhalation.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under normal storage conditions.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.

Conclusion

2-Biphenylmethanol is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature, moderate melting point, and solubility profile in organic solvents make it straightforward to handle in a laboratory setting. The spectroscopic data provide a robust and reliable means of identification and quality control. By employing the systematic workflows and protocols outlined in this guide, researchers and drug development professionals can confidently utilize **2-Biphenylmethanol** in their synthetic endeavors, ensuring the integrity of their results and accelerating the path to discovery.

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